molecular formula C8H9N5 B2686190 1-benzyl-1H-tetrazol-5-amine CAS No. 31694-90-3

1-benzyl-1H-tetrazol-5-amine

Cat. No.: B2686190
CAS No.: 31694-90-3
M. Wt: 175.195
InChI Key: CGGBUAWMFFPBOD-UHFFFAOYSA-N
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Description

1-benzyl-1H-tetrazol-5-amine is a derivative of 1H-tetrazol-5-amine . Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The molecule is planar .


Synthesis Analysis

A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Molecular Structure Analysis

The molecular weight of 1H-tetrazol-5-amine is 85.0680 . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The pyrolysis process of BTA was most likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, were then released from the decomposition of BTA .


Physical and Chemical Properties Analysis

The molecular weight of 1H-tetrazol-5-amine is 85.0680 . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Antimicrobial Activity of Silver(I) Complexes

1-Benzyl-1H-tetrazol-5-amine (bntza) has been used in the synthesis of silver(I) complexes, which exhibit significant antimicrobial potential against a range of Gram-positive and Gram-negative bacteria and fungi. These complexes displayed remarkable inhibiting activity with minimal inhibitory concentration (MIC) values, suggesting that their antimicrobial activity originates from the Ag(I) ion. Moreover, they possess moderate cytotoxicity on human fibroblast cell lines, indicating good therapeutic potential (Andrejević et al., 2018).

Role in Synthesis of Perfluoroalkylated Cyclic Amines

The compound has been utilized in azido-Ugi reactions for the synthesis of perfluoroalkylated cyclic amines connected to a tetrazole ring. This method is efficient for accessing a variety of cyclic amines, showcasing the compound's versatility in organic synthesis (Shmatova & Nenajdenko, 2013).

Catalytic Activity in Organic Synthesis

This compound is involved in the catalysis of reactions like decarboxylative N-arylation of carboxylic acids and the preparation of 5-substituted 1H-tetrazoles. This demonstrates its role in facilitating efficient and environmentally friendly organic synthesis processes (Ghorbani‐Choghamarani & Taherinia, 2017).

Synthesis of Tetrazole Derivatives with Antibacterial and Antifungal Activities

This compound has been key in synthesizing various 5-thio-substituted tetrazole derivatives. These derivatives have been screened for antibacterial and antifungal activities, indicating the compound's utility in developing potential antimicrobial agents (Dhayanithi et al., 2011).

Role in Synthesizing Diverse Tetrazole Derivatives

Its application extends to the synthesis of a diverse array of tetrazole derivatives, including 5-substituted 1H-tetrazoles. These derivatives find use in various fields, including medicinal chemistry, where they serve as isosteres for functional groups (Reed & Jeanneret, 2021).

Involvement in Iron-Catalyzed Intermolecular Amination

It plays a role in iron-catalyzed intermolecular benzylic C(sp3)-H amination. This method is significant in the context of medicinal chemistry and drug discovery, demonstrating the compound's relevance in synthesizing pharmacologically important molecules (Khatua et al., 2022).

Use in Organocatalysis

This compound is involved in synthesizing tetrazole-derived cyclic amines, important types of organocatalysts. This showcases its significance in catalysis, particularly in the synthesis of chiral derivatives and amination reactions (Shmatova & Nenajdenko, 2013).

Future Directions

While specific future directions for 1-benzyl-1H-tetrazol-5-amine are not mentioned in the retrieved papers, tetrazoles and their derivatives have been widely popularized in energetic materials, especially in gun propellant application areas . Recently, bis-tetrazole compounds have attracted increasing focus for their various outstanding features, such as a high nitrogen content, insensitivity, and high thermal stability .

Properties

IUPAC Name

1-benzyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGBUAWMFFPBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902984
Record name NoName_3562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31694-90-3
Record name 1-benzyl-1H-1,2,3,4-tetrazol-5-amine
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Synthesis routes and methods

Procedure details

Following the general procedure of Example 2 only substituting an appropriate amount of benzyl chloride for 1-bromodecane, 5-amino-2-benzyltetrazole and 5-amino-1-benzyltetrazole were obtained.
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